Chemical structure and physicochemical properties of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde
Chemical structure and physicochemical properties of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde
An In-Depth Technical Guide to 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde: Structure, Properties, and Research Applications
Introduction
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is a heterocyclic organic compound featuring a unique combination of three critical pharmacophores: an isonicotinaldehyde moiety, a piperazine linker, and a benzyl group. While this specific molecule is not extensively documented in peer-reviewed literature, its structural components are of significant interest to the fields of medicinal chemistry and drug development. The benzylpiperazine scaffold, in particular, is a privileged structure found in a multitude of biologically active agents targeting the central nervous system and other biological systems.[1][2][3]
This technical guide serves as a comprehensive resource for researchers, providing a detailed analysis of the molecule's chemical structure, predicted physicochemical properties, and a robust, proposed methodology for its synthesis and characterization. Furthermore, we will explore its potential pharmacological applications by examining the established activities of structurally related compounds, thereby positioning it as a valuable building block for discovery research.
Chemical Identity and Structural Analysis
Nomenclature and Key Identifiers
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Systematic Name: 3-(4-Benzylpiperazin-1-yl)pyridine-4-carbaldehyde
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Common Name: 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde
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CAS Number: 1779121-65-1[4]
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Molecular Formula: C₁₇H₁₉N₃O[4]
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Molecular Weight: 281.35 g/mol [4]
Structural Dissection
The molecule's structure is an assembly of three distinct chemical moieties, each contributing to its overall physicochemical and potential biological profile:
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Isonicotinaldehyde Core: This is a pyridine ring substituted with an aldehyde group at the 4-position. The pyridine ring acts as a bioisostere for a benzene ring but introduces a hydrogen bond acceptor (the nitrogen atom), which can be critical for molecular recognition at a biological target. The aldehyde group is a versatile chemical handle for further synthetic modifications, such as reductive amination or the formation of imines and hydrazones.
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Piperazine Linker: A six-membered saturated heterocycle containing two nitrogen atoms at opposite positions.[5][6] In this molecule, it serves as a non-planar, flexible linker connecting the pyridine core to the benzyl group. The basicity of the piperazine nitrogens is a key determinant of the molecule's pKa and aqueous solubility under physiological conditions.
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Benzyl Group: A phenyl group attached to a methylene (–CH₂–) bridge. This terminal group provides a large, hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions within a receptor's binding pocket.
The molecule is achiral and possesses conformational flexibility primarily around the bonds connecting the piperazine ring.
Physicochemical Properties
Direct experimental data for this compound is limited. The following properties are predicted based on its constituent parts and data from analogous structures.
| Property | Predicted Value / Observation | Rationale and Authoritative Context |
| Physical Form | Solid | High molecular weight and the presence of aromatic rings favor a solid state at room temperature, which is consistent with supplier information. |
| Melting Point | Not Determined | Expected to be significantly higher than its parent aldehyde, isonicotinaldehyde (-4 to -2 °C), due to increased molecular weight and intermolecular forces.[7][8] |
| Aqueous Solubility | Poorly soluble at neutral pH; soluble in acidic solutions. | The large hydrophobic benzyl and pyridine moieties limit water solubility. However, the piperazine nitrogens are basic and will be protonated at low pH, forming a more soluble salt. Piperazine itself is freely soluble in water.[5] |
| pKa | pKa₁ ≈ 7.5 - 8.5; pKa₂ ≈ 2.5 - 3.5 | Piperazine has two pKa values of 9.73 and 5.35.[5][9] N,N'-disubstitution, as seen in this molecule, significantly lowers the pKa of the nitrogens. The pKa of the pyridine nitrogen is expected to be low due to the electron-withdrawing aldehyde.[10] |
| LogP | ~2.8 - 3.2 | This calculated value suggests good membrane permeability, a desirable trait for CNS-acting drug candidates. A related compound, 3-(4-Benzylpiperazin-1-yl)benzaldehyde, has a calculated LogP of 2.82.[11] |
Synthesis and Purification
A robust synthesis can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This is a standard and reliable method for coupling amines to electron-deficient aromatic rings.
Proposed Synthetic Protocol
Reaction: 3-Fluoroisonicotinaldehyde with 1-Benzylpiperazine.
Rationale: The fluorine atom is an excellent leaving group for SₙAr reactions on electron-deficient rings like pyridine. The reaction is catalyzed by a non-nucleophilic base to neutralize the HF by-product.
Step-by-Step Methodology:
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Reagent Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 3-fluoroisonicotinaldehyde (1.0 eq) and 1-benzylpiperazine (1.1 eq).
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Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reagents (concentration ~0.5 M). Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) as the base.
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Reaction Execution: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide the necessary activation energy for the SₙAr reaction to proceed at a practical rate.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-fluoroisonicotinaldehyde) is consumed (typically 4-12 hours).
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Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
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Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This step is self-validating; the product's LogP indicates it will partition preferentially into the organic phase.
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Washing: Wash the combined organic layers with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Proposed synthetic workflow for 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for each moiety.
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Aldehyde Proton: A singlet between δ 9.8-10.2 ppm.
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Pyridine Protons: Three aromatic protons in the δ 7.0-8.8 ppm region, with coupling patterns dictated by their positions.
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Benzyl Protons: Five aromatic protons from the benzyl ring, likely appearing as a multiplet around δ 7.2-7.4 ppm.
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Benzylic Protons: A singlet for the –CH₂– group at approximately δ 3.5-3.7 ppm.[12]
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Piperazine Protons: Two sets of broad signals (eight protons total) between δ 2.5-3.8 ppm, corresponding to the four axial and four equatorial protons on the piperazine ring.[12]
-
-
¹³C NMR:
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method.
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Expected Ion: A prominent protonated molecular ion [M+H]⁺ at m/z 282.16.
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Key Fragmentation: The most characteristic fragmentation pathway for benzylpiperazines is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium ion at m/z 91 .[13] Other fragments would arise from the cleavage of the piperazine ring.[13]
Infrared (IR) Spectroscopy
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.[14]
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C=C and C=N Stretches (Aromatic): Multiple bands in the 1500-1620 cm⁻¹ region.[14]
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C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Caption: Standard analytical workflow for structural and purity verification.
Pharmacological Context and Research Applications
The true value of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde lies in its potential as a scaffold for drug discovery. The benzylpiperazine core is associated with a wide range of biological activities.
The Benzylpiperazine Scaffold in Drug Discovery
Aryl- and benzylpiperazine derivatives have been extensively investigated and have yielded compounds with significant therapeutic potential:
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CNS Activity: Many benzylpiperazine compounds exhibit activity at various CNS receptors and transporters. They have been developed as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, demonstrating the scaffold's ability to cross the blood-brain barrier and interact with key neuronal targets.[2][15]
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Pain and Inflammation: The scaffold is integral to ligands targeting the sigma-1 (σ1) receptor, which is implicated in the modulation of nociceptive signaling. Selective σ1 antagonists based on this core have shown potent antinociceptive effects in preclinical models of inflammatory and neuropathic pain.[1][3]
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Antimicrobial and Antitumor Activity: Certain piperazine-containing heterocyclic systems have demonstrated promising antibacterial, antifungal, and antitumor activities in various assays.[12][16]
Caption: Known biological target space for the benzylpiperazine scaffold.
Potential Screening Applications
Given its structure, 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is a prime candidate for screening in assays related to:
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Neurodegenerative Diseases: Its potential to inhibit AChE makes it a starting point for developing novel anti-Alzheimer's agents.
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Chronic Pain: Screening against the σ1 receptor could reveal activity relevant to neuropathic or inflammatory pain conditions.
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Oncology and Infectious Diseases: The compound could be included in high-throughput screens to identify novel anticancer or antimicrobial leads.
The aldehyde functionality provides a convenient point for creating a library of derivatives to explore structure-activity relationships (SAR).
Conclusion
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is a well-defined chemical entity with significant, untapped potential for drug discovery. While specific biological data on this molecule is sparse, a comprehensive analysis of its structural components allows for the reliable prediction of its physicochemical properties and the design of robust synthetic and analytical protocols. Its core benzylpiperazine scaffold is a highly validated pharmacophore with proven activity against a range of high-value therapeutic targets, particularly within the central nervous system. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in screening campaigns aimed at discovering next-generation therapeutics.
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